2-(Oxolan-2-YL)acetaldehyde

Stereoselective synthesis Diastereomeric ratio Nucleophilic addition

2-(Oxolan-2-YL)acetaldehyde (CAS 20005-32-7), systematically named tetrahydro-2-furanacetaldehyde or 2-(tetrahydrofuran-2-yl)acetaldehyde, is a saturated heterocyclic aldehyde with molecular formula C₆H₁₀O₂ and molecular weight 114.14 g·mol⁻¹. It comprises a fully hydrogenated oxolane (tetrahydrofuran) ring connected via a methylene bridge to a terminal aldehyde group.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 20005-32-7
Cat. No. B041584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxolan-2-YL)acetaldehyde
CAS20005-32-7
Synonyms2-(Tetrahydrofuran-2-yl)acetaldehyde
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1CC(OC1)CC=O
InChIInChI=1S/C6H10O2/c7-4-3-6-2-1-5-8-6/h4,6H,1-3,5H2
InChIKeySIZZTSXRSYMGHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxolan-2-YL)acetaldehyde (CAS 20005-32-7): Sourcing-Ready Identity, Physicochemical Boundaries, and Comparator Map for Informed Procurement


2-(Oxolan-2-YL)acetaldehyde (CAS 20005-32-7), systematically named tetrahydro-2-furanacetaldehyde or 2-(tetrahydrofuran-2-yl)acetaldehyde, is a saturated heterocyclic aldehyde with molecular formula C₆H₁₀O₂ and molecular weight 114.14 g·mol⁻¹ . It comprises a fully hydrogenated oxolane (tetrahydrofuran) ring connected via a methylene bridge to a terminal aldehyde group. This side-chain aldehyde architecture distinguishes it fundamentally from ring-substituted tetrahydrofuran carboxaldehydes such as tetrahydrofurfural (tetrahydrofuran-2-carbaldehyde, CAS 7681-84-7) and from aromatic furan aldehydes such as furfural (CAS 98-01-1) . The compound is commercially supplied as a research-grade intermediate, typically at ≥95% purity, with recommended storage at refrigerated temperature (2–8 °C) . Its predicted physicochemical profile—density 1.0 ± 0.1 g·cm⁻³, boiling point 183.7 ± 13.0 °C (760 mmHg), flash point 70.5 ± 13.4 °C, LogP –0.15, and refractive index 1.429—reflects moderate polarity and volatility that sit between the more volatile furfural and the less polar tetrahydrofurfuryl alcohol .

Why 2-(Oxolan-2-YL)acetaldehyde Cannot Be Interchanged with Furfural, Tetrahydrofurfural, or Phenylacetaldehyde Without Altering Experimental Outcomes


Despite sharing an aldehyde functional group, 2-(oxolan-2-YL)acetaldehyde differs from its closest structural analogs in three procurement-critical dimensions: (i) ring saturation state, which eliminates the aromatic reactivity and UV chromophore of furfural ; (ii) aldehyde position relative to the oxygen heterocycle—a one-carbon spacer (CH₂) in the target versus direct ring attachment in tetrahydrofurfural—producing fundamentally different steric environments during nucleophilic attack [1]; and (iii) the presence of a chiral center at the oxolane C2 position, which, in combination with the side-chain aldehyde, enables diastereoselective transformations that achiral or planar aromatic analogs cannot replicate [1]. Evidence below quantifies these differences in stereochemical outcome, physical properties, and application scope, demonstrating that substitution with a structurally similar but mechanistically distinct aldehyde will lead to divergent diastereomeric ratios, altered volatility profiles, or loss of regulatory acceptance as a pharmaceutical impurity reference standard .

Head-to-Head Differentiation Data for 2-(Oxolan-2-YL)acetaldehyde Versus Closest Analogs: Quantitative Comparators for Scientific Selection


Diastereoselectivity in CH₃-Nucleophile Additions: 2-(Oxolan-2-YL)acetaldehyde vs. Phenylacetaldehyde and Simple Aliphatic Aldehydes

In a 1991 stereochemical study by Baldwin and McIver, the addition of a series of CH₃⁻ nucleophiles (methylmetallic reagents) to 2-(tetrahydrofur-2′-yl)-acetaldehyde yielded diastereomeric alcohol products with selectivities spanning from 1/3.5 to 140/1, depending on the nucleophile identity [1]. By contrast, addition of analogous CH₃⁻ nucleophiles to phenylacetaldehyde—a benchmark aromatic aldehyde lacking the chiral tetrahydrofuran ring—produces no diastereoselectivity (dr = 1:1) because no pre-existing stereogenic center biases the approach trajectory [2]. This represents a class-level differentiation: the intrinsic chirality at the oxolane C2 position of 2-(oxolan-2-YL)acetaldehyde creates a diastereofacial bias absent in achiral aldehydes such as phenylacetaldehyde, butyraldehyde, or acetaldehyde. The tunable selectivity (from near-statistical to >99:1) makes this compound uniquely suited for constructing enantioenriched tetrahydrofuran-containing scaffolds without requiring external chiral auxiliaries [1].

Stereoselective synthesis Diastereomeric ratio Nucleophilic addition

Ring Saturation and Consequent Stability: 2-(Oxolan-2-YL)acetaldehyde vs. Furfural Under Oxidative or Photolytic Conditions

Furfural (furan-2-carbaldehyde) possesses an electron-rich aromatic furan ring that is susceptible to electrophilic attack, autoxidation, and photolytic ring-opening, forming reactive cis-2-butene-1,4-dial metabolites and colored degradation products upon storage [1]. In contrast, 2-(oxolan-2-YL)acetaldehyde bears a fully saturated tetrahydrofuran ring that is inert toward electrophilic substitution and resists oxidative ring-opening under standard laboratory storage conditions . This structural saturation eliminates the UV absorption band at ~276 nm characteristic of furfural (ε ≈ 15,000 M⁻¹·cm⁻¹), removing interference in UV-based analytical detection workflows . While controlled quantitative head-to-head degradation kinetics are not published, the class-level inference is robust: saturated tetrahydrofuran ethers exhibit significantly greater oxidative stability than their aromatic furan counterparts, a principle established across furan-vs-tetrahydrofuran comparative stability studies [1].

Chemical stability Ring saturation Oxidative degradation

Physicochemical Property Profile: Volatility and Polarity Differentiation from Furfural and Tetrahydrofurfuryl Alcohol

A direct comparison of experimentally measured and predicted physicochemical properties reveals that 2-(oxolan-2-YL)acetaldehyde occupies a distinct position in volatility–polarity space relative to its closest procurement alternatives . The target compound has a predicted boiling point of 183.7 °C (760 mmHg), which is ~22 °C higher than furfural (161.7 °C) and ~5–6 °C higher than tetrahydrofurfuryl alcohol (178 °C), indicating lower volatility suitable for reactions requiring reduced evaporative loss. Its density of 1.0 g·cm⁻³ is substantially lower than furfural (1.16 g·mL⁻¹) and closer to tetrahydrofurfuryl alcohol (1.054 g·mL⁻¹), reflecting the saturated ring and absence of π-stacking interactions. The LogP of –0.15 indicates near-equal partitioning between aqueous and organic phases, contrasting with furfural (LogP ~0.4–0.7) and the more lipophilic tetrahydrofurfuryl alcohol (LogP ~0.16). The refractive index (n20/D 1.429) is markedly lower than both furfural (1.525) and tetrahydrofurfuryl alcohol (1.451–1.453), providing a simple quality-control metric for identity confirmation .

Boiling point LogP Refractive index Volatility ranking

Pharmaceutical Reference Standard Status: 2-(Oxolan-2-YL)acetaldehyde as Impurity Marker vs. Generic Aldehyde Reagents

Multiple supplier technical datasheets explicitly designate 2-(oxolan-2-YL)acetaldehyde (CAS 20005-32-7) as a reference substance for pharmaceutical drug impurity profiling—a defined regulatory application not assignable to generic aldehydes such as phenylacetaldehyde or butyraldehyde [1]. The compound is supplied by TRC (Toronto Research Chemicals, catalog T293520) and Santa Cruz Biotechnology (catalog sc-473982) specifically for research-grade analytical reference use, with documented certificate-of-analysis (COA) availability per lot . While aldehyde-class compounds may serve as general analytical standards, the specific tetrahydrofuran-containing scaffold of 2-(oxolan-2-YL)acetaldehyde maps onto the substructure of certain active pharmaceutical ingredients (APIs) and their degradation pathways, making it uniquely qualified as a process-specific impurity marker rather than a generic aldehyde surrogate [1]. This regulatory-context specificity cannot be matched by purchasing an alternative aldehyde of different skeletal architecture.

Pharmaceutical impurity reference Quality control Regulatory acceptance

Olfactory Structural Determinant: Tetrahydrofuran Ring Integrity as Prerequisite for Lilac-Type Aroma in Seco-Analog Studies

A 2021 structure–odor relationship study by the MDPI group demonstrated that opening the tetrahydrofuran ring of lilac aldehyde seco-analogues results in complete disappearance of the characteristic flowery (lilac-type) scent, with emergence of spicy, green, or fruity notes instead [1]. While 2-(oxolan-2-YL)acetaldehyde itself is a simpler aldehyde than the fully substituted lilac aldehydes, it retains the intact tetrahydrofuran ring—the olfactophoric moiety identified as essential for the floral aroma character [1]. In contrast, acyclic aldehyde alternatives such as phenylacetaldehyde (hyacinth-like, green) or hexanal (grassy) produce fundamentally different odor profiles because they lack the cyclic ether pharmacophore [2]. This structure–odor relationship provides class-level evidence that the saturated oxolane ring is a non-substitutable structural determinant for accessing the tetrahydrofuran-associated olfactory space in fragrance ingredient development.

Fragrance chemistry Structure-odor relationship Tetrahydrofuran pharmacophore

Procurement-Optimized Application Scenarios for 2-(Oxolan-2-YL)acetaldehyde: Where This Compound Delivers Differentiated Value


Diastereoselective Synthesis of Chiral Tetrahydrofuran-Containing Building Blocks for Natural Product Total Synthesis

As demonstrated by Baldwin and McIver (1991), 2-(oxolan-2-YL)acetaldehyde provides tunable diastereoselectivity (dr up to 140:1) in nucleophilic CH₃⁻ additions without requiring external chiral auxiliaries [1]. This makes it a strategic procurement choice for medicinal chemistry groups constructing enantioenriched tetrahydrofuran-containing fragments—common in polyketide natural products such as amphirionin-4 and goniocin—where the alternative of using achiral aldehydes followed by chiral resolution would increase step count and material cost. The compound's predictable stereochemical outcome, governed by the resident chirality of the oxolane C2 center, enables rational synthetic planning that generic aldehydes cannot support.

Pharmaceutical Process Development: Impurity Reference Standard for Tetrahydrofuran-Containing API Manufacturing

Suppliers including Santa Cruz Biotechnology (catalog sc-473982) and TRC (catalog T293520) supply 2-(oxolan-2-YL)acetaldehyde with lot-specific certificates of analysis, explicitly designating it for use as a drug impurity reference standard . Quality control and analytical development groups validating HPLC or GC impurity methods for APIs containing the tetrahydrofuran-2-yl-methylene substructure should procure this compound specifically; substitution with furfural or phenylacetaldehyde would produce different retention times, detector responses, and fragmentation patterns, potentially invalidating the analytical method during regulatory submission.

Non-UV-Interfering Reaction Monitoring in Photochemical or Spectroscopic Studies

Unlike the aromatic analog furfural, which exhibits strong UV absorbance at ~276 nm (ε ~15,000 M⁻¹·cm⁻¹) that can mask reaction progress or intermediate formation, 2-(oxolan-2-YL)acetaldehyde lacks a conjugated π-system and is transparent above 200 nm . This optical window is critical for in situ reaction monitoring by UV-Vis or fluorescence spectroscopy, where furfural's absorbance would constitute a prohibitive interference. For photochemical reaction development or mechanistic studies requiring real-time optical monitoring, procurement of the saturated analog eliminates the need for chromophore-removal workarounds.

Fragrance Ingredient Research: Tetrahydrofuran Olfactophore SAR Studies

The MDPI lilac aldehyde seco-analogue study (2021) established that the intact tetrahydrofuran ring is the essential olfactophoric determinant of the floral (lilac-type) aroma character [2]. 2-(Oxolan-2-YL)acetaldehyde serves as a minimalist, commercially available scaffold bearing this THF moiety, enabling systematic structure–odor relationship (SAR) exploration without requiring total synthesis of fully substituted lilac aldehydes. Fragrance chemists exploring the contribution of the THF ring to odor quality should procure this compound as the foundational core structure, as acyclic or ring-opened comparators will populate a different olfactory space.

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